![molecular formula C44H51FN6O10 B608129 iRucaparib-AP6 CAS No. 2410557-00-3](/img/structure/B608129.png)
iRucaparib-AP6
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Overview
Description
iRucaparib-AP6 is a highly efficient and specific PROTAC (Proteolysis-Targeting Chimera) PARP1 degrader . It is a non-trapping PARP1 degrader that blocks both the catalytic activity and scaffolding effects of PARP1 . It is used for scientific research .
Molecular Structure Analysis
The molecular formula of iRucaparib-AP6 is C46H55FN6O11 . Its molecular weight is 886.96 g/mol . The InChI string and SMILES representation provide more details about its molecular structure .
Physical And Chemical Properties Analysis
iRucaparib-AP6 has a molecular weight of 887.0 g/mol . It has 4 hydrogen bond donors and 14 hydrogen bond acceptors . It also has 26 rotatable bonds .
Scientific Research Applications
PARP1 Degradation
iRucaparib-AP6 is a highly efficient and specific PARP1 degrader . It is designed as a small molecule PARP degrader that results in highly efficient and specific PARP1 degradation .
Blocking Enzymatic Activity of PARP1
iRucaparib-AP6 blocks the enzymatic activity of PARP1 . It inhibits the catalytic activity of PARP1 in vitro .
Inhibition of PARP1-Mediated Signaling
iRucaparib-AP6 inhibits PARP1-mediated poly-ADP-ribosylation signaling in intact cells . This strategy mimics PARP1 genetic depletion .
Decoupling of PARP1 Inhibition and Trapping
iRucaparib-AP6 enables the pharmacological decoupling of PARP1 inhibition from PARP1 trapping . This is achieved by depleting PARP1 .
Protection of Cells from DNA-Damage-Induced Energy Crisis
iRucaparib-AP6 protects muscle cells and primary cardiomyocytes from DNA-damage-induced energy crisis and cell death . This is achieved by depleting PARP1 .
Blocking Scaffolding Effects of PARP1
iRucaparib-AP6 is a non-trapping PARP1 degrader that blocks both the catalytic activity and scaffolding effects of PARP1 .
Avoiding Activation of Innate Immune Response
The ability of ‘non-trapping’ PARP1 degraders like iRucaparib-AP6 to avoid the activation of innate immune response could be useful in non-oncological diseases .
Amelioration of Pathological Conditions Caused by PARP1 Hyperactivation
These compounds represent ‘non-trapping’ PARP1 degraders that block both the catalytic activity and scaffolding effects of PARP1, providing an ideal approach for the amelioration of the various pathological conditions caused by PARP1 hyperactivation .
Mechanism of Action
Target of Action
iRucaparib-AP6 is a highly efficient and specific PROTAC PARP1 degrader . The primary target of iRucaparib-AP6 is PARP1 , an enzyme that plays an essential role in DNA repair .
Mode of Action
iRucaparib-AP6, a non-trapping PARP1 degrader, blocks both the catalytic activity and scaffolding effects of PARP1 . By targeting the genetically-mutated cancer cells that lack a DNA repair mechanism, iRucaparib-AP6 causes cancer cell death and reduces tumor growth .
Biochemical Pathways
The action of iRucaparib-AP6 affects the poly-ADP-ribosylation signaling in cells . This signaling pathway is crucial for the repair of DNA strand breaks. The disruption of this pathway compromises genetic stability and is a known mechanism of cancer initiation, development, and progression .
Pharmacokinetics
It’s known that irucaparib-ap6 induces robust parp1 degradation at concentrations as low as 50 nm .
Result of Action
The result of iRucaparib-AP6 action is the degradation of PARP1 , which leads to the blocking of both the catalytic activity and scaffolding effects of PARP1 . This leads to the death of cancer cells and reduction in tumor growth .
Action Environment
It’s known that the presence of the parp1 protein with uncompromised dna-binding activities is required for irucaparib-ap6-induced innate immune response .
Safety and Hazards
Future Directions
iRucaparib-AP6 represents a new approach for the amelioration of various pathological conditions caused by PARP1 hyperactivation . By depleting PARP1, iRucaparib-AP6 protects muscle cells and primary cardiomyocytes from DNA-damage-induced energy crisis and cell death . This suggests potential applications in non-oncological diseases .
properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-[2-[2-[[4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)phenyl]methyl-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H55FN6O11/c1-52(29-30-5-7-31(8-6-30)42-33-11-12-49-43(55)35-27-32(47)28-37(50-42)40(33)35)14-16-60-18-20-62-22-24-64-26-25-63-23-21-61-19-17-59-15-13-48-36-4-2-3-34-41(36)46(58)53(45(34)57)38-9-10-39(54)51-44(38)56/h2-8,27-28,38,48,50H,9-26,29H2,1H3,(H,49,55)(H,51,54,56) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMDCINUVWULST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)CC4=CC=C(C=C4)C5=C6CCNC(=O)C7=C6C(=CC(=C7)F)N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H55FN6O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
iRucaparib-AP6 |
Q & A
Q1: What is the main advantage of using iRucaparib-AP6 in PARP1 research?
A1: iRucaparib-AP6 allows researchers to specifically degrade PARP1, effectively decoupling the effects of PARP1 trapping from its inhibition []. This is important because traditional PARP inhibitors can have both effects, making it difficult to isolate the specific consequences of each mechanism.
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